Benzylmethylpropylamine
Description
Benzylmethylpropylamine (IUPAC name: 2-methyl-6-(1-methylpropyl)aniline; synonyms: 2-sec-butyl-6-methylaniline) is a substituted aromatic amine with the molecular formula C₁₁H₁₇N (molecular weight: 163.26 g/mol). Its structure consists of a benzene ring substituted with a methyl group at position 2 and a sec-butyl group at position 6, linked to a primary amine (-NH₂) . The SMILES notation CC1C=CC=C(C(C)CC)C=1N and InChIKey DQPHQOPKRDEODQ-UHFFFAOYSA-N confirm its branched alkyl-aryl configuration .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-benzyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-9-12(2)10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
KYRWFMNSRMMWKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzylmethylpropylamine with structurally or functionally related compounds, emphasizing molecular features and inferred properties:
Key Findings and Analysis
Structural and Functional Differences: this compound vs. (R)-(-)-1-Methyl-3-phenylpropylamine: The former is a primary amine with a larger molecular weight due to its sec-butyl group, while the latter is a secondary amine with a chiral center. The chiral structure of the latter may enhance its utility in enantioselective synthesis . this compound vs.
Benzylamine Hydrochloride, as a salt, exhibits higher water solubility than neutral amines, making it suitable for formulation in aqueous pharmaceutical preparations .
Analytical techniques such as HPLC or GC-MS (referenced in ) may be adapted for quality control of this compound and its analogs .
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